molecular formula C18H19N3O B3994915 2-[4-(Butan-2-ylamino)quinazolin-2-yl]phenol

2-[4-(Butan-2-ylamino)quinazolin-2-yl]phenol

Cat. No.: B3994915
M. Wt: 293.4 g/mol
InChI Key: VBHNDRMSZPEPBZ-UHFFFAOYSA-N
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Description

2-[4-(Butan-2-ylamino)quinazolin-2-yl]phenol is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 2-[4-(Butan-2-ylamino)quinazolin-2-yl]phenol, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Butan-2-ylamino)quinazolin-2-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield quinazoline N-oxide derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(Butan-2-ylamino)quinazolin-2-yl]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

2-[4-(butan-2-ylamino)quinazolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-3-12(2)19-17-13-8-4-6-10-15(13)20-18(21-17)14-9-5-7-11-16(14)22/h4-12,22H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHNDRMSZPEPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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